molecular formula C10H10O3 B1367674 6-Methoxychroman-3-one CAS No. 76322-25-3

6-Methoxychroman-3-one

Cat. No.: B1367674
CAS No.: 76322-25-3
M. Wt: 178.18 g/mol
InChI Key: KUNSCSSLJIBBFD-UHFFFAOYSA-N
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Description

This compound is known for its anti-inflammatory, antioxidant, and anticoagulant properties. Structurally, it is a fusion of a benzene nucleus with a dihydropyran ring, making it a significant heterobicyclic compound in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

6-Methoxychroman-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit high binding affinities to amyloid-beta plaques, which are associated with Alzheimer’s disease . This interaction suggests its potential as a therapeutic agent in neurodegenerative diseases. Additionally, this compound interacts with enzymes such as acetylcholinesterase, inhibiting its activity and thereby enhancing cholinergic transmission . This inhibition is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are observed.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the phosphorylation of proteins involved in the AKT signaling pathway, which plays a critical role in cell survival and proliferation . This modulation can lead to altered cell growth and apoptosis, making this compound a potential candidate for cancer therapy. Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound binds to acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels in the synaptic cleft . This binding interaction is crucial for its potential therapeutic effects in neurodegenerative diseases. Additionally, this compound has been shown to inhibit the activity of pteridine reductase-1, an enzyme involved in the biosynthesis of tetrahydrobiopterin, a cofactor for neurotransmitter synthesis . This inhibition can lead to altered neurotransmitter levels and impact neuronal function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as enhanced cognitive function and neuroprotection . At higher doses, this compound can lead to toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolism, resulting in the formation of metabolites that are excreted from the body . Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of this compound also influence its pharmacokinetics and bioavailability, impacting its therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with membrane transporters, such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its lipophilicity, allowing it to cross cell membranes and reach target sites .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound has been found to accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific compartments . The subcellular localization of this compound can influence its activity, as interactions with different biomolecules in distinct cellular compartments can lead to varied biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxychroman-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxyacetophenone derivatives with methoxy-substituted benzaldehydes in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyrrolidine .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity . The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxychroman-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.

Major Products: The major products formed from these reactions include various substituted chromanones, quinones, and dihydro derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

6-Methoxychroman-3-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular damage.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticoagulant, and anticancer activities.

    Industry: It is used in the formulation of cosmetics and skincare products due to its beneficial effects on skin health.

Comparison with Similar Compounds

    Chroman-4-one: Similar in structure but lacks the methoxy group, leading to different biological activities.

    Chroman-2-one: Another related compound with variations in the position of the carbonyl group.

    Coumarin: The parent compound of 6-Methoxychroman-3-one, with a simpler structure and broader range of applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its antioxidant and anti-inflammatory activities compared to its analogs .

Properties

IUPAC Name

6-methoxy-4H-chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-9-2-3-10-7(5-9)4-8(11)6-13-10/h2-3,5H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNSCSSLJIBBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554167
Record name 6-Methoxy-2H-1-benzopyran-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76322-25-3
Record name 6-Methoxychroman-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76322-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-2H-1-benzopyran-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-3,4-dihydro-2H-1-benzopyran-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a suspension of 2.0 g sodium hydride in 100 ml of dry tetrahydrofuran is added with stirring a solution of 20 g of trans-3-bromo-4-hydroxy-6-methoxy-3,4-dihydro-2H-[1]-benzopyran in 200 ml of dry tetrahydrofuran in a dropwise fashion. After 30 minutes stirring at room temperature, the reaction mixture is filtered through filter-cel and the solvent is removed in vacuo. The residue is dissolved in 100 ml of toluene, 1.0 g of anhydrous zinc iodide is added and the mixture is heated at 80° for 1 hour. The reaction mixture is filtered through 120 g of silica gel with methylene chloride as the eluent to afford a product which is recrystallized from ether to give 6-methoxy-2H-[1]-benzopyran-3-one, m.p. 67°-72°.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
trans-3-bromo-4-hydroxy-6-methoxy-3,4-dihydro-2H-[1]-benzopyran
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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